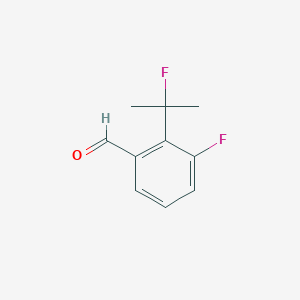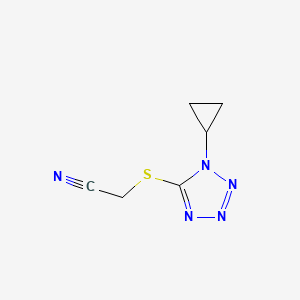
4-formylphenyl (2E)-3-(furan-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formylphenyl 3-(furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring attached to an acrylic ester, which is further substituted with a formyl group on the phenyl ring. The presence of both furan and phenyl groups in its structure makes it an interesting molecule for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 3-(furan-2-yl)acrylate typically involves the following steps:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction is commonly used to form the carbon-carbon bond between the furan ring and the phenyl ring.
Esterification: The acrylic acid derivative is esterified with the phenyl compound to form the final product.
Industrial Production Methods
Industrial production of 4-Formylphenyl 3-(furan-2-yl)acrylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Formylphenyl 3-(furan-2-yl)acrylate undergoes various types of chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: 4-Formylphenyl 3-(furan-2-yl)acrylic acid.
Reduction: 4-Hydroxymethylphenyl 3-(furan-2-yl)acrylate.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Formylphenyl 3-(furan-2-yl)acrylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Formylphenyl 3-(furan-2-yl)acrylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in biological processes, such as microbial cell wall synthesis and inflammatory pathways.
Pathways Involved: It may inhibit specific enzymes or receptors, leading to the disruption of microbial growth or modulation of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Furyl)acrylic acid: A similar compound with a furan ring and an acrylic acid moiety.
2-Furoic acid: Another furan derivative with a carboxylic acid group.
5-Methyl-2-furoic acid: A methyl-substituted furan carboxylic acid.
Uniqueness
4-Formylphenyl 3-(furan-2-yl)acrylate is unique due to the presence of both a formyl group and an acrylic ester in its structure. This combination provides distinct reactivity and potential for various applications compared to other furan derivatives.
Eigenschaften
Molekularformel |
C14H10O4 |
|---|---|
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
(4-formylphenyl) (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C14H10O4/c15-10-11-3-5-13(6-4-11)18-14(16)8-7-12-2-1-9-17-12/h1-10H/b8-7+ |
InChI-Schlüssel |
AABPJHPEHNKSKC-BQYQJAHWSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=C/C(=O)OC2=CC=C(C=C2)C=O |
Kanonische SMILES |
C1=COC(=C1)C=CC(=O)OC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


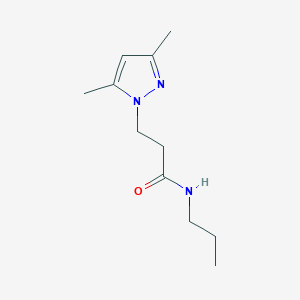
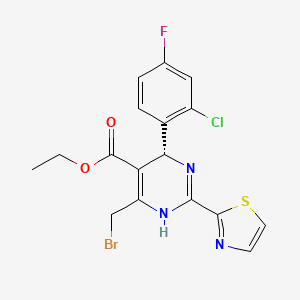
![{[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile](/img/structure/B14913059.png)
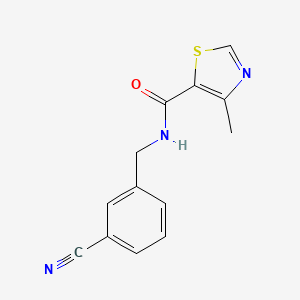
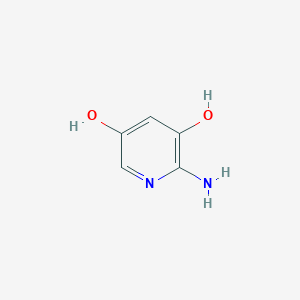
![2-[(4-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14913097.png)

![4-chloro-N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B14913107.png)

